Home > Products > Screening Compounds P125393 > 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea -

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

Catalog Number: EVT-5972603
CAS Number:
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [, ] It displays anxiolytic and antidepressant-like effects in rodent models. [, ] Notably, SSR125543A shows efficacy in tests involving inescapable stress, such as conflict procedures and stress-induced hyperthermia. []

ABT-869 (N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea)

  • Compound Description: ABT-869 is an orally active multitargeted receptor tyrosine kinase (RTK) inhibitor. [, ] It exhibits potent antitumor activity in preclinical models and has progressed to early clinical trials. [, ] A notable side effect of ABT-869 is reversible hypertension, likely due to its VEGF receptor inhibition. []
  • Relevance: ABT-869 and N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea both belong to the chemical class of N,N'-diaryl ureas. This structural feature is crucial for their respective biological activities, although their target pathways differ. ABT-869's antitumor activity stems from inhibiting RTKs, [] whereas the research on N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea likely focuses on other biological targets or properties.

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

  • Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with demonstrated anti-inflammatory properties. [] Studies indicate it can ameliorate dopaminergic neurodegeneration in a mouse model of Parkinson's disease, potentially by inhibiting STAT3 and associated inflammatory pathways. []

(R)- and (S)-[O-methyl-11C]N-[2-[3-(2-cyano-phenoxy)-2-hydroxy-propylamino]-ethyl]-N′-(4-methoxy-phenyl)-urea

  • Compound Description: These enantiomers are derivatives of the β1-adrenoceptor antagonist ICI 89,406, designed as potential PET radioligands for imaging myocardial β1-adrenoceptors. [] The (R)-isomer shows higher β1-selectivity but lower affinity than the (S)-enantiomer. [] Their 11C-labelled versions exhibit promising characteristics for PET imaging of β1-adrenoceptors. []
Overview

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas, characterized by its unique structural features which include methoxy and methyl substituents on the aromatic rings. This compound is significant in organic synthesis and has potential biological activities, making it a subject of interest in various scientific fields.

Source

The compound is synthesized from readily available starting materials, primarily involving aniline derivatives. Its synthesis and characterization have been documented in various chemical literature, underscoring its relevance in both academic and industrial chemistry.

Classification

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is classified as a urea derivative. Ureas are organic compounds containing the functional group -NH2CO-, and this specific compound features two aromatic rings that contribute to its chemical properties and reactivity.

Synthesis Analysis

Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylaniline with 4-methoxyaniline in the presence of a coupling agent such as phosgene or triphosgene. The reaction is generally carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Technical Details

  1. Step 1: Dissolve 2-methoxy-5-methylaniline and 4-methoxyaniline in dichloromethane.
  2. Step 2: Add a suitable coupling agent (e.g., triphosgene) to the mixture.
  3. Step 3: Stir the reaction mixture at low temperatures (around 0°C) for a specified duration.
  4. Step 4: Isolate the product through filtration or extraction followed by recrystallization for purification.

This method has been shown to yield the desired compound with good purity and yield, typically around 80-90% based on the reaction conditions used.

Molecular Structure Analysis

Structure

The molecular formula of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is C16H18N2O3C_{16}H_{18}N_2O_3. The structure consists of two aromatic rings attached to a central urea group, with methoxy and methyl substituents influencing its physical and chemical properties.

Data

  • Molecular Weight: Approximately 286.33 g/mol
  • Boiling Point: Not extensively documented but expected to be high due to the presence of multiple aromatic systems.
  • Melting Point: Typically ranges between 150°C to 160°C based on similar compounds.
Chemical Reactions Analysis

Reactions

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions typical of urea derivatives:

  • Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds under strong oxidative conditions.
  • Reduction: The urea linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.

Technical Details

These reactions can be utilized to modify the compound for specific applications or to synthesize related compounds with desired biological activities.

Mechanism of Action

The mechanism of action for 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is largely dependent on its biological targets. It may interact with specific enzymes or receptors, modulating their activity due to the presence of functional groups that influence binding affinity.

Process Data

The methoxy and methyl groups enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets. Studies have indicated that such compounds can exhibit antimicrobial or anticancer properties, making them valuable for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in organic solvents such as ethanol, dichloromethane; insoluble in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Toxicity: Safety data indicate potential toxicity if ingested; appropriate safety measures should be taken during handling.
Applications

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer activities.
  • Pharmaceutical Development: Explored as a lead compound for drug development due to its unique structural features and biological activity.
Introduction to Urea Derivatives in Medicinal Chemistry

Urea derivatives represent a cornerstone of modern medicinal chemistry, characterized by their versatile hydrogen-bonding capabilities and conformational flexibility. These compounds facilitate critical interactions with biological targets through their bidentate hydrogen bond donor-acceptor system, enabling high-affinity binding to diverse enzyme families, particularly kinases and growth factor receptors [6]. The N,N′-diarylurea subclass has gained prominence following the clinical success of multi-targeted kinase inhibitors, where the urea moiety serves as a rigid spacer that optimally positions aromatic pharmacophores within target binding pockets. This structural motif demonstrates remarkable tolerance to electronic and steric modifications, allowing medicinal chemists to fine-tune physicochemical properties while maintaining target engagement [8]. The compound 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea exemplifies this strategic approach, incorporating methoxy and methyl substituents at specific positions to modulate electronic characteristics and steric bulk, thereby optimizing its interaction profile with biological targets [2].

Structural Significance of N,N′-Diaryl Ureas in Drug Design

N,N′-Diaryl ureas have emerged as privileged scaffolds in targeted cancer therapy due to their unique capacity to simultaneously engage multiple hydrophobic residues and hydrogen-bonding motifs within enzyme binding sites. The planar urea carbonyl establishes bifurcated hydrogen bonds with backbone amides in the hinge region of kinases, while the flanking aryl rings occupy adjacent hydrophobic pockets, conferring both affinity and selectivity [8]. This molecular architecture underpins the mechanism of clinically validated inhibitors including sorafenib (Nexavar®), regorafenib (Stivarga®), and linifanib—compounds that share the diarylurea pharmacophore but diverge in their peripheral substituents, enabling distinct target profiles [6].

The structural significance of 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea lies in its asymmetric substitution pattern: the 2-methoxy-5-methylphenyl group provides steric bulk and electron-donating capacity, while the para-methoxyphenyl moiety contributes enhanced resonance stability and moderate polarity. This deliberate asymmetry enables optimization of binding kinetics and off-target selectivity—critical considerations in kinase inhibitor development where polypharmacology must be carefully balanced against toxicity risks [6] [8]. The meta-methyl substitution at the 5-position introduces an additional hydrophobic contact point without compromising the planarity essential for deep pocket penetration, distinguishing it from simpler symmetric analogues [2].

Table 1: Clinically Developed Diaryl Urea-Based Therapeutics with Structural Features

Compound NameAryl Group 1Aryl Group 2Primary Therapeutic TargetsClinical Status
Sorafenib4-Chloro-3-(trifluoromethyl)phenylPyridine-2-carboxamideVEGFR, PDGFR, RAF kinasesFDA-approved (2005)
Regorafenib4-Chloro-3-(trifluoromethyl)phenylFluorinated pyridine-ureaVEGFR, TIE2, KIT kinasesFDA-approved (2012)
Linifanib (ABT-869)3-TrifluoromethylphenylIndazoleVEGFR, PDGFR familiesPhase III trials
Featured Compound2-Methoxy-5-methylphenyl4-MethoxyphenylUnder investigationPreclinical research

Pharmacophoric Features of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

The pharmacophore of 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea (molecular formula: C₁₆H₁₈N₂O₃; molecular weight: 286.33 g/mol) exhibits three critical elements that govern its biomolecular interactions:

  • Hydrogen-bonding urea core: The carbonyl oxygen serves as a strong hydrogen bond acceptor (PSA = 60 Ų), while the two flanking -NH- groups function as donors, creating a complementary binding interface for protein residues [2]. This arrangement facilitates simultaneous interaction with key residues in kinase ATP-binding sites, mimicking the natural ATP adenine interactions but with higher specificity for allosteric pockets [8].

  • Ortho-methoxy group: Positioned on the aniline ring, the 2-methoxy substituent induces a 30-40° dihedral angle between the urea plane and phenyl ring, enforcing conformational restriction that reduces entropic penalty upon target binding. This steric effect preferentially orients the para-methoxyphenyl ring toward solvent-exposed regions while directing the methyl group at C5 toward hydrophobic subpockets [2] [5].

  • Electron-donating substituents: The para-methoxy group donates electrons through resonance (+M effect), increasing electron density at the urea carbonyl (lowering C=O stretching frequency by ~15 cm⁻¹ in IR spectroscopy) and enhancing hydrogen bond donor capability. Simultaneously, the 5-methyl group provides hydrophobic surface contact without significant electronic perturbation [2].

The compound's molecular descriptors reveal drug-like properties suitable for cellular penetration: calculated LogP = 3.32 indicates moderate lipophilicity, while four rotatable bonds maintain conformational flexibility without exceeding drug-likeness thresholds (≤10). The aromatic ring count (2) and hydrogen bond donor count (2) align with Lipinski's parameters for oral bioavailability, suggesting potential for further development as an orally administered agent [2].

Table 2: Molecular Descriptors of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

Molecular PropertyValueDrug-likeness Relevance
Molecular Weight286.33 g/mol<500: Optimal for membrane permeation
Heavy Atom Count21Indicator of molecular complexity
Rotatable Bond Count4<10: Favors oral bioavailability
Hydrogen Bond Acceptors3Modulates solubility and permeability
Hydrogen Bond Donors2Critical for target interaction
Topological Polar Surface Area60 Ų<90 Ų: Supports cellular permeability
Calculated LogP3.32Ideal range (1-5) for tissue distribution

Historical Context: Evolution of Urea-Based Therapeutics

The therapeutic application of urea derivatives originated with Friedrich Wöhler's seminal 1828 urea synthesis, which established organic synthesis principles that later enabled rational drug design [3]. Early medicinal applications focused on symmetric di-substituted ureas as hypnotics (e.g., carbromal) or antiepileptics (phenacemide), though these lacked target specificity. The modern era of asymmetric diaryl ureas emerged from systematic structure-activity relationship (SAR) studies in the 1990s investigating tyrosine kinase inhibition [6]. Researchers discovered that replacing the central amide linkage in known inhibitors with a urea group enhanced both potency and metabolic stability, attributed to the urea's resistance to protease cleavage and improved hinge-region binding [8].

The clinical approval of sorafenib in 2005 represented a watershed moment, validating the diarylurea pharmacophore for multi-kinase inhibition and triggering intensive exploration of structural variants [6] [8]. Subsequent generations incorporated heterocyclic systems (pyrazole, pyridine, pyrimidine) and optimized substitution patterns to address limitations of first-generation agents—particularly solubility constraints and off-target effects. Within this evolutionary trajectory, 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea exemplifies contemporary design principles focusing on substituent electronic modulation: the 4-methoxyphenyl group replaces strongly electron-withdrawing substituents (e.g., trifluoromethyl) to reduce cytochrome P450 inhibition, while the ortho-methoxy group provides conformational control absent in earlier analogues [2] [6]. This compound belongs to a new chemical space where moderate LogP (3.32) balances membrane permeability and aqueous solubility, addressing a key limitation of highly lipophilic predecessors like sorafenib (LogP = 3.8) [2] [8].

Current research leverages green chemistry approaches for diaryl urea synthesis, avoiding toxic phosgene derivatives via diphenyl carbonate-mediated routes that generate phenol as the sole byproduct [3]. These methodologies align with modern sustainable medicinal chemistry while enabling rapid structural diversification around the diarylurea core—a critical capability for optimizing compounds like 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea through systematic exploration of substituent effects on potency and selectivity [3].

Table 3: Evolution of Urea Derivatives in Medicinal Chemistry

EraRepresentative CompoundsStructural FeaturesTherapeutic Limitations Addressed
1828-1950sCarbromal, PhenacemideSymmetric alkyl substituentsLow specificity; metabolic instability
1960s-1990sPhenylurea herbicidesMonosubstituted aryl groupsOff-target toxicity in mammals
2000s (1st Gen)Sorafenib, LinifanibTrifluoromethyl groups; heterocyclesSolubility limitations; hERG inhibition
2010s-Present1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)ureaElectron-donating methoxy groups; asymmetric substitutionMetabolic stability; kinase selectivity

Properties

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c1-11-4-9-15(21-3)14(10-11)18-16(19)17-12-5-7-13(20-2)8-6-12/h4-10H,1-3H3,(H2,17,18,19)

InChI Key

FIXACCRITJENIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.